1-azabicyclo[2.2.2]octan-8-yl2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of quinuclidine with 3,4-dimethoxyphenyl(isopropenyl)glycolate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Known for its anticholinergic properties.
3-Quinuclidinyl phenylglycolate: Another compound with similar structural features.
Uniqueness
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101710-95-6 |
---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C20H27NO5/c1-13(2)20(23,15-5-6-16(24-3)17(11-15)25-4)19(22)26-18-12-21-9-7-14(18)8-10-21/h5-6,11,14,18,23H,1,7-10,12H2,2-4H3 |
InChI Key |
BNBJDLBOPYZXIM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
Synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methyl -but-3-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.